

An In-depth Technical Guide to **cis-3-Hexenyl Pyruvate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-3-Hexenyl pyruvate*

Cat. No.: B1588155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenyl pyruvate, also known by its IUPAC name [(Z)-hex-3-enyl] 2-oxopropanoate, is an organic compound classified as an alpha-keto acid ester.^{[1][2]} While it has been identified in some plants, such as celery stalks (*Apium graveolens* var. *dulce*), much of the existing research and commercial application has focused on its organoleptic properties.^{[2][3]} It is utilized as a flavoring agent in the food industry and as a fragrance ingredient, valued for its green, oily, and fruity aroma profile.^[4]

This document aims to provide a comprehensive technical overview of **cis-3-Hexenyl pyruvate**, moving beyond its current applications to explore its physicochemical properties, potential synthesis and analysis methodologies, and to extrapolate potential biological significance based on the known activities of its constituent moieties: cis-3-hexenol and pyruvate. This guide is intended for researchers and professionals in drug development and life sciences who may be interested in the untapped potential of this molecule.

Chemical and Physical Properties

Cis-3-Hexenyl pyruvate is a colorless to light yellow liquid.^[5] A summary of its key chemical and physical data is presented below.

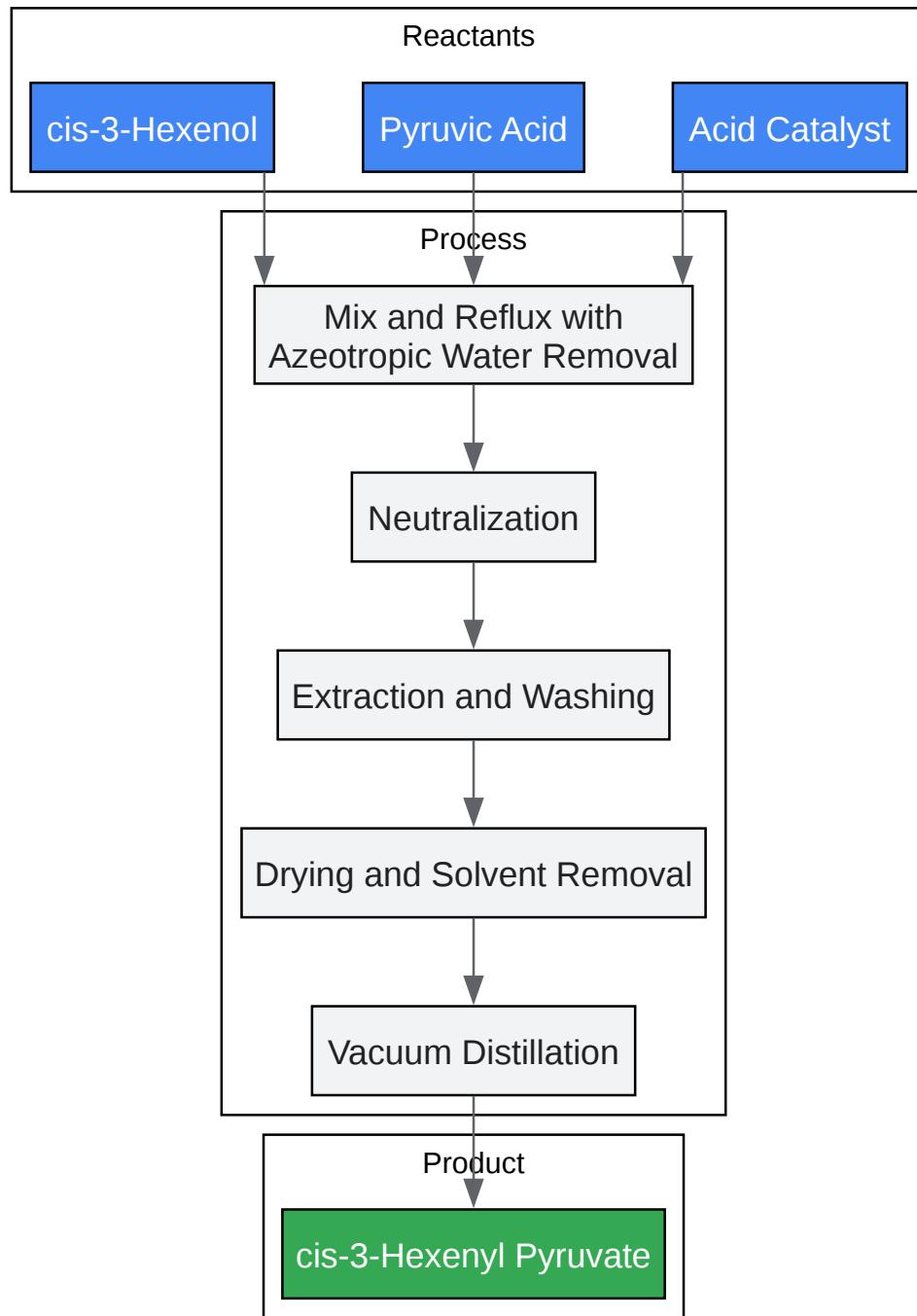
Table 1: Chemical Identifiers and Properties of **cis-3-Hexenyl Pyruvate**

Property	Value	Source(s)
IUPAC Name	[(Z)-hex-3-enyl] 2-oxopropanoate	[4]
Synonyms	(Z)-3-Hexenyl pyruvate, Pyruvic acid cis-3-hexenyl ester	[4] [6]
CAS Number	68133-76-6	[6]
Molecular Formula	C ₉ H ₁₄ O ₃	[6]
Molecular Weight	170.21 g/mol	[2] [4]
Appearance	Colorless to light yellow/green liquid	[5]
Boiling Point	234.1 °C at 760 mmHg	[7]
Density	0.993 g/cm ³	[7]
Flash Point	93.4 °C	[7]
Refractive Index	1.4410 to 1.4430	[7]
SMILES	CC/C=C\CCOC(=O)C(=O)C	[4]
InChIKey	LKNXTZXOBHAYSR- PLNGDYQASA-N	[2]

Synthesis and Analysis

Potential Synthesis Protocols

While specific, detailed protocols for the industrial synthesis of **cis-3-Hexenyl pyruvate** are proprietary, a general laboratory-scale synthesis can be inferred from standard esterification procedures for pyruvic acid and other alcohols. A plausible method is the Fischer esterification of cis-3-hexenol with pyruvic acid.


3.1.1. Fischer Esterification

This method involves the acid-catalyzed reaction between cis-3-hexenol and pyruvic acid.

- Reactants:
 - cis-3-Hexenol
 - Pyruvic acid (freshly distilled for best results)
 - A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
 - An organic solvent to facilitate azeotropic removal of water (e.g., benzene or toluene)
- Procedure:
 - cis-3-Hexenol, a molar excess of pyruvic acid, and a catalytic amount of the acid catalyst are dissolved in the chosen solvent in a round-bottom flask.
 - The flask is equipped with a Dean-Stark apparatus or a similar setup for azeotropic water removal.
 - The reaction mixture is heated to reflux.
 - The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
 - Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
 - The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
 - The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure **cis-3-Hexenyl pyruvate**.

A similar procedure has been described for the synthesis of methyl pyruvate, which can be adapted for this purpose.[\[7\]](#)

Synthesis Workflow for cis-3-Hexenyl Pyruvate

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **cis-3-Hexenyl pyruvate**.

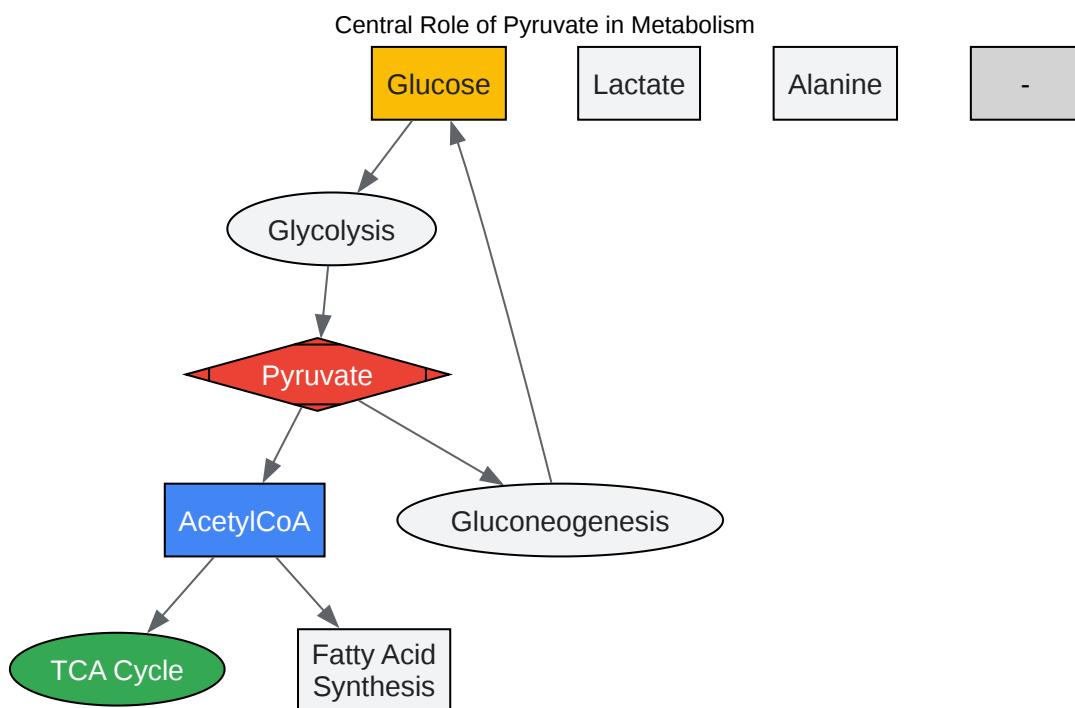
Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of volatile compounds like **cis-3-Hexenyl pyruvate**.

3.2.1. GC-MS Analysis

- Sample Preparation: Samples can be diluted in a suitable solvent such as hexane or ethyl acetate.
- Gas Chromatography (GC) Conditions:
 - Column: A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separation.[5]
 - Injector: Split/splitless injector, with a typical injection volume of 1 μ L.
 - Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C.
 - Carrier Gas: Helium is commonly used.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.
 - Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-350 amu.
- Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ).[5][8]

Biological and Pharmacological Context


There is a notable lack of direct research into the biological activities of **cis-3-Hexenyl pyruvate**. However, insights can be gained by examining its constituent molecules.

The Role of the Pyruvate Moiety

Pyruvate is a cornerstone of cellular metabolism, linking glycolysis to the citric acid (TCA) cycle.^[9] Its primary roles include:

- Energy Production: In the presence of oxygen, pyruvate is converted to acetyl-CoA, which enters the TCA cycle, leading to the generation of ATP.^[9]
- Biosynthesis: Pyruvate is a precursor for the synthesis of amino acids (like alanine), fatty acids, and glucose (via gluconeogenesis).^[9]
- Redox Balance: The interconversion of pyruvate and lactate is crucial for maintaining the cellular NADH/NAD⁺ ratio.

Given this central role, compounds that can deliver pyruvate to cells are of significant interest. Some studies have shown that pyruvate esters, such as ethyl pyruvate, may have pharmacological effects that are distinct from pyruvate itself, including anti-inflammatory properties.^[10] This suggests that the ester linkage in **cis-3-Hexenyl pyruvate** could modulate the delivery or activity of pyruvate.

[Click to download full resolution via product page](#)

Caption: Pyruvate's position as a key intermediate in major metabolic pathways.

The Role of the *cis*-3-Hexenol Moiety

Cis-3-hexenol, also known as leaf alcohol, is a "green leaf volatile" released by plants upon damage.[\[11\]](#) It has several known biological activities:

- Semiochemical: It acts as an attractant for many predatory insects, playing a role in plant defense.[\[11\]](#)

- **Anxiolytic and Antidepressant Effects:** Studies in rodents have shown that a mixture of cis-3-hexenol and trans-2-hexenal (termed "green odor") can prevent the development of PTSD-like symptoms and facilitate fear extinction.[12] These effects appear to be linked to the serotonergic system.[12]
- **Antimicrobial Properties:** Some sources suggest potential antimicrobial activity for cis-3-hexenol, making it useful in oral care products.[13]

The esterification of cis-3-hexenol to form **cis-3-Hexenyl pyruvate** could potentially serve as a pro-drug, releasing cis-3-hexenol upon hydrolysis by esterases in the body. This could offer a novel way to deliver this bioactive alcohol.

Safety and Toxicology

Based on evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), (Z)-3-Hexenyl 2-oxopropionate poses "no safety concern at current levels of intake when used as a flavouring agent".[4] Additionally, it is generally not classified as a hazardous substance according to GHS criteria.[4] However, for any new therapeutic application, a full toxicological assessment would be required.

Table 2: Public Safety and Regulatory Information

Regulatory Body/Database	Information	Source(s)
JECFA	No safety concern at current intake levels as a flavouring agent (2008 evaluation)	[4]
FDA	Listed as a flavoring agent or adjuvant	[4]
GHS Classification	Not classified as hazardous by most reporting companies	[4]
FEMA Number	3934	[2][4]

Future Research Directions and Conclusion

Cis-3-Hexenyl pyruvate is a compound that currently resides at the intersection of food science and fragrance chemistry. However, its constituent parts possess intriguing biological activities that warrant further investigation in a pharmacological context.

Key areas for future research include:

- Biological Screening: A systematic evaluation of **cis-3-Hexenyl pyruvate** in various biological assays to screen for anti-inflammatory, neuroprotective, or other therapeutic effects. The known anxiolytic properties of cis-3-hexenol make the nervous system a particularly interesting target.
- Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of **cis-3-Hexenyl pyruvate**. A key question is the extent and rate of its hydrolysis into cis-3-hexenol and pyruvate *in vivo*.
- Mechanism of Action: Should biological activity be identified, elucidating the underlying molecular mechanisms will be crucial. This would involve studying its effects on specific signaling pathways or metabolic processes.
- Optimized Synthesis: Development and validation of efficient and scalable synthesis routes for producing high-purity **cis-3-Hexenyl pyruvate** for research purposes.

In conclusion, while **cis-3-Hexenyl pyruvate** is well-characterized in the context of its sensory properties, its potential as a bioactive molecule in drug development remains largely unexplored. By considering the known roles of pyruvate in cellular metabolism and the neuroactive and semiochemical properties of cis-3-hexenol, a compelling case can be made for further scientific inquiry into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]

- 2. cis-3-Hexenyl pyruvate ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Google Patents [patents.google.com]
- 4. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 10. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 12. cis-3-Hexenol and trans-2-hexenal mixture prevents development of PTSD-like phenotype in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jindaldrugs.com [jindaldrugs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-3-Hexenyl Pyruvate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588155#what-is-cis-3-hexenyl-pyruvate\]](https://www.benchchem.com/product/b1588155#what-is-cis-3-hexenyl-pyruvate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com